
3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl, also known as Cyclobutanol, is a chemical compound with the molecular formula C8H18ClNO . It has a molecular weight of 179.69 . The IUPAC name for this compound is (1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl is 1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical form of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl is a white to yellow solid . The storage temperature is 2-8 ?C .科学的研究の応用
Synthesis and Biochemical Applications
Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for related compounds, which serve as potent antagonists or contribute to the understanding of biochemical processes. For example, a study explored the facile condensation for the preparation of uniquely functionalized compounds demonstrating potential biological activity (S. Brand et al., 2003).
Understanding Carcinogenic Processes : Investigations into the DNA adducts of heterocyclic amines provide insights into mutagenesis and carcinogenesis, emphasizing the significance of such compounds in studying the mechanisms leading to cancer (H. Schut & E. Snyderwine, 1999).
Photocyclization in Organic Chemistry : Studies have also looked into the stereoselective synthesis of cyclobutanols via photocyclization, highlighting the compound's relevance in understanding chemical reactions and mechanisms (A. Griesbeck & H. Heckroth, 2002).
Material Science and Environmental Applications
Degradation of Pollutants : Research into enzymes involved in the degradation of pollutants, such as Pseudomonas paucimobilis's role in decomposing gamma-hexachlorocyclohexane, showcases the environmental applications of related compounds in bioremediation (Y. Nagata et al., 1993).
Gel-Forming Sheet Structures : The study of oligomers of cyclobutane carboxylic acid and their ability to form organogels emphasizes the material science applications of such compounds in developing new materials with unique properties (Hawraà Awada et al., 2017).
Adsorbents for Water Purification : The development of novel adsorbents for water purification, such as magnetically hyper-cross-linked polymers, demonstrates the potential of related compounds in addressing environmental challenges (Aibin Hu et al., 2018).
Conformational Studies and Chemical Reactions
Conformational Effects and Self-Assembling : Research into the conformational behavior of short oligomers and their self-assembling properties into nano-sized fibers or gels indicates the importance of such compounds in nano-technology and molecular engineering (Elisabeth Torres et al., 2010).
Chemical Reactions and Synthesis : Studies on the reactions of chlorosulfanyl derivatives and the synthesis of core ring systems of alkaloids through cascade condensation and cyclization chemistry highlight the role of such compounds in advancing synthetic chemistry (A. Majchrzak et al., 2006; I. Coldham et al., 2011).
Safety and Hazards
The safety information for 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . These codes provide advice on how to handle the compound safely.
特性
IUPAC Name |
3-amino-2,2,4,4-tetramethylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBKCTTZDWDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771611.png)
![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2771613.png)
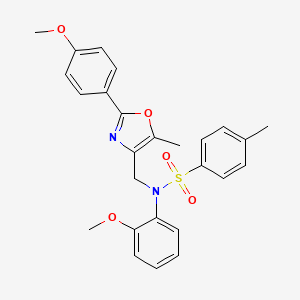
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2771616.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2771617.png)
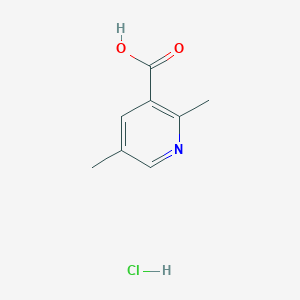
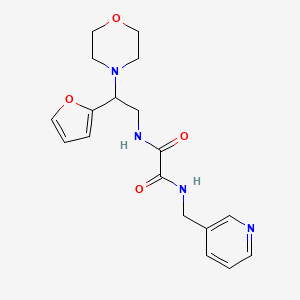
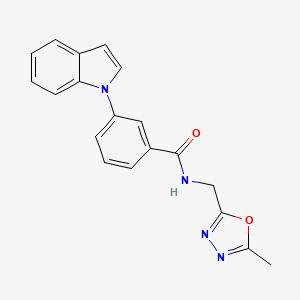

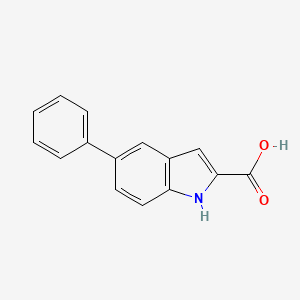
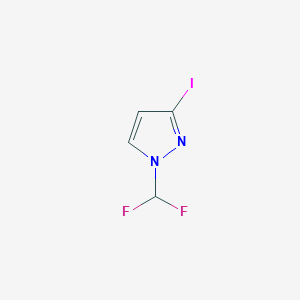
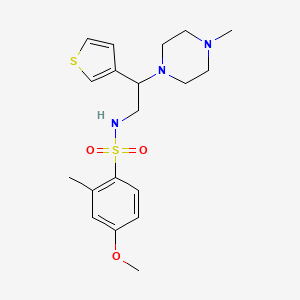
![N-(2,4-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2771630.png)
![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)